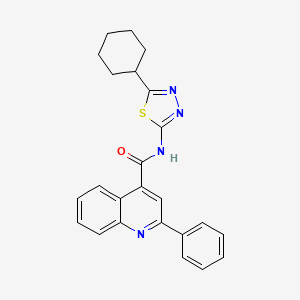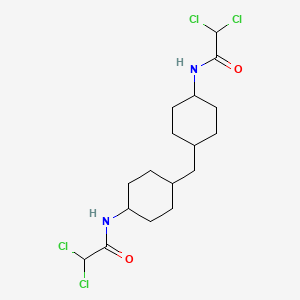![molecular formula C22H24N2O6S2 B3518589 N,N'-[1,3-phenylenebis(methylene)]bis(4-methoxybenzenesulfonamide)](/img/structure/B3518589.png)
N,N'-[1,3-phenylenebis(methylene)]bis(4-methoxybenzenesulfonamide)
Übersicht
Beschreibung
N,N'-[1,3-phenylenebis(methylene)]bis(4-methoxybenzenesulfonamide) is a useful research compound. Its molecular formula is C22H24N2O6S2 and its molecular weight is 476.6 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-[1,3-phenylenebis(methylene)]bis(4-methoxybenzenesulfonamide) is 476.10757884 g/mol and the complexity rating of the compound is 697. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N'-[1,3-phenylenebis(methylene)]bis(4-methoxybenzenesulfonamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-[1,3-phenylenebis(methylene)]bis(4-methoxybenzenesulfonamide) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
N,N'-[1,3-phenylenebis(methylene)]bis(4-methoxybenzenesulfonamide) and related compounds have been investigated for their corrosion inhibiting properties, particularly for mild steel in acidic environments. Such inhibitors are crucial in industries for applications like steel pickling, descaling, and oil well acidization. The compounds show high corrosion inhibition efficiency, with some variants showing up to 96.19% efficiency. These molecules work by adsorbing onto the metal surface, thus protecting it from corrosion (Singh & Quraishi, 2016).
Crystallography and Structural Studies
The compound and its derivatives are subjects of crystallographic studies. Investigations into their crystal structures contribute to understanding the molecular geometry, electron configuration, and chemical bonding, which are essential for designing materials with specific properties. These studies are fundamental for the advancement of materials science and chemistry (Iqbal et al., 2019).
Photoluminescent Properties
Research has also explored the photoluminescent properties of derivatives of N,N'-[1,3-phenylenebis(methylene)]bis(4-methoxybenzenesulfonamide), particularly in the context of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Understanding the emission characteristics of these compounds can lead to the development of new materials for advanced display and lighting technologies (Lowe & Weder, 2002).
Dye Synthesis
This compound is significant in dye synthesis, particularly in creating new dye intermediates that can replace carcinogenic substances. Such developments are crucial for making the dye industry more environmentally friendly and safer for humans (Yun-xia, 2010).
Solar Cell Applications
In the field of renewable energy, derivatives of N,N'-[1,3-phenylenebis(methylene)]bis(4-methoxybenzenesulfonamide) have been utilized in dye-sensitized solar cells (DSSCs). These compounds can enhance the performance of solar cells by improving light absorption and reducing charge recombination, thus increasing the efficiency of solar energy conversion (Wei et al., 2015).
Ethylene Oligomerization
The compound is used in the synthesis of catalysts for ethylene oligomerization. This process is significant in the petrochemical industry for producing a range of products, including fuels, solvents, and plasticizers. The development of efficient catalysts can lead to more sustainable and cost-effective industrial processes (Mote et al., 2021).
Antibacterial Applications
Some derivatives of N,N'-[1,3-phenylenebis(methylene)]bis(4-methoxybenzenesulfonamide) have been examined for their antibacterial properties. This research is crucial for developing new antibacterial agents and understanding the mechanisms by which these compounds inhibit bacterial growth (Salehi et al., 2015).
Eigenschaften
IUPAC Name |
4-methoxy-N-[[3-[[(4-methoxyphenyl)sulfonylamino]methyl]phenyl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6S2/c1-29-19-6-10-21(11-7-19)31(25,26)23-15-17-4-3-5-18(14-17)16-24-32(27,28)22-12-8-20(30-2)9-13-22/h3-14,23-24H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBRWGNZHULREZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CC=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-iodo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3518508.png)

![1,4-bis[3-(2-chloro-6-fluorophenyl)acryloyl]-1,4-diazepane](/img/structure/B3518538.png)
![3-chloro-6-fluoro-N-(4-morpholinophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3518543.png)
![(2E)-2-(4-chlorophenyl)-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B3518551.png)
![isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B3518552.png)
![4-ethoxy-N-[(2-ethyl-4-iodophenyl)carbamothioyl]benzamide](/img/structure/B3518561.png)

![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B3518572.png)
![4-methyl-N-[4-[(4-methylbenzoyl)amino]cyclohexyl]benzamide](/img/structure/B3518573.png)
![2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]-N-phenylacetamide](/img/structure/B3518574.png)

![N,N'-1,3-phenylenebis[2-(2-naphthyloxy)acetamide]](/img/structure/B3518603.png)
![2-{[5-(2-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B3518609.png)
